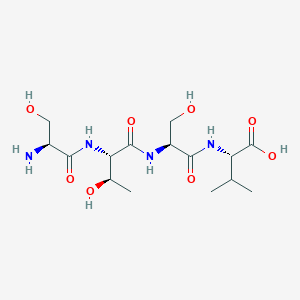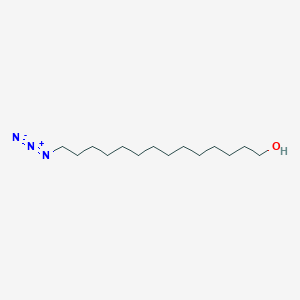
14-Azidotetradecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Azidotetradecan-1-ol is an organic compound characterized by the presence of an azide group (-N₃) attached to a long carbon chain with a hydroxyl group (-OH) at one end
準備方法
Synthetic Routes and Reaction Conditions: 14-Azidotetradecan-1-ol can be synthesized through a multi-step process. One common method involves the conversion of tetradecan-1-ol to 14-bromotetradecan-1-ol, followed by the substitution of the bromine atom with an azide group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction typically requires heating to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 14-Azidotetradecan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Click Chemistry: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for the substitution of halides with the azide group.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for the reduction of the azide group to an amine.
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Major Products Formed:
Amines: Formed through the reduction of the azide group.
Triazoles: Formed through click chemistry reactions with alkynes.
科学的研究の応用
14-Azidotetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, particularly in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 14-Azidotetradecan-1-ol primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the reduction of the azide group to an amine allows for further functionalization and incorporation into more complex molecules.
類似化合物との比較
Tetradecan-1-ol: A long-chain fatty alcohol with a hydroxyl group at one end, similar to 14-Azidotetradecan-1-ol but lacking the azide group.
14-Azido-3,6,9,12-tetraoxatetradecan-1-ol: Another azide-containing compound with a similar carbon chain length but with additional ether linkages.
Uniqueness: this compound is unique due to the presence of both the azide and hydroxyl groups, which provide distinct reactivity and functionalization options. The azide group enables participation in click chemistry, while the hydroxyl group allows for further derivatization and incorporation into various chemical frameworks.
特性
分子式 |
C14H29N3O |
|---|---|
分子量 |
255.40 g/mol |
IUPAC名 |
14-azidotetradecan-1-ol |
InChI |
InChI=1S/C14H29N3O/c15-17-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14H2 |
InChIキー |
UPHDLQBYWJXSCW-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCO)CCCCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


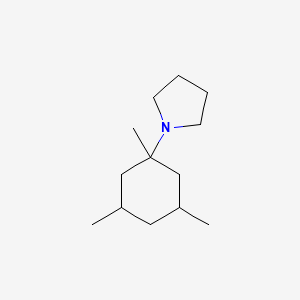
![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)
![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)


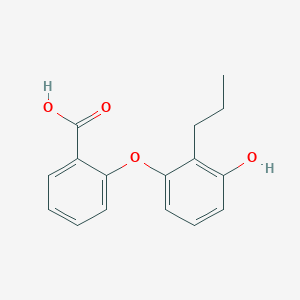
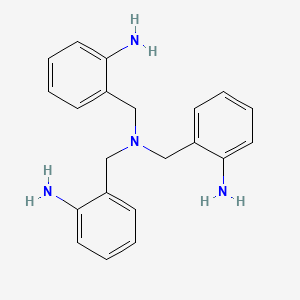
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)
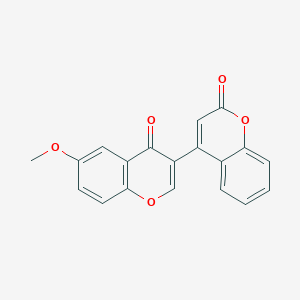

![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
